molecular formula C13H21Cl2FN2O B6337000 (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride CAS No. 1260617-85-3

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride

Cat. No.: B6337000
CAS No.: 1260617-85-3
M. Wt: 311.22 g/mol
InChI Key: KAZISQGCFSBLCC-CQSOCPNPSA-N
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Description

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and a methylamino group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Addition of the Methylamino Group: This can be done through reductive amination, where a methylamine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions (temperature, pressure, time), and purification methods (crystallization, distillation, chromatography).

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its reactivity and potential for interaction with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;;/h2-5,12-13,15,17H,6-9H2,1H3;2*1H/t12-,13+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZISQGCFSBLCC-CQSOCPNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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